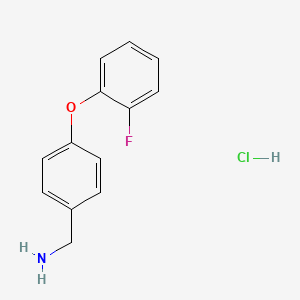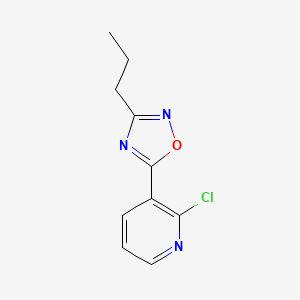![molecular formula C15H22ClN3 B12218807 N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride](/img/structure/B12218807.png)
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride typically involves the reaction of 2-ethyl-4-methylpyrazole with benzyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-phenylethanamine to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under basic conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride
Nucleophiles: Halides, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of alcohol dehydrogenase, preventing the metabolism of certain substrates and thereby exerting its effects . The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Fomepizole: A known inhibitor of alcohol dehydrogenase, used as an antidote for methanol and ethylene glycol poisoning.
Pyraflufen-ethyl: A herbicide belonging to the phenylpyrazole class, used in agriculture.
2-(1-methylpyrazol-4-yl)ethanamine:
Uniqueness
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22ClN3 |
|---|---|
Molecular Weight |
279.81 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C15H21N3.ClH/c1-3-18-15(13(2)11-17-18)12-16-10-9-14-7-5-4-6-8-14;/h4-8,11,16H,3,9-10,12H2,1-2H3;1H |
InChI Key |
NWUIAFPZFJTANB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNCCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-(2-furyl)prop-2-enamide](/img/structure/B12218724.png)
![3-[7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B12218725.png)
![4-[5-(3-methylphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12218727.png)
![N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride](/img/structure/B12218730.png)

![4-[({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12218744.png)
![N-(3,5-dimethylphenyl)-2-(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)acetamide](/img/structure/B12218746.png)



![3-[[(2,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12218781.png)
![N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide](/img/structure/B12218786.png)
![4-[3-(4-tert-butylphenyl)-11-(2,4-dichlorophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B12218795.png)
![4-[[(1-Ethyl-5-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B12218804.png)
